Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects†
Nanoscale Advances Pub Date: 2023-10-16 DOI: 10.1039/D3NA00811H
Abstract
The use of self-assembled molecules (SAMs) as hole transport materials (HTMs) in p–i–n perovskite solar cells (iPSCs) has triggered widespread research due to their relatively easy synthetic methods, suitable energy level alignment with the perovskite material and the suppression of chemical defects. Herein, three new SAMs have been designed and synthesised based on a carbazole core moiety and modified functional groups through an efficient synthetic protocol. The SAMs have been used to understand the SAM/perovskite interface interactions and establish the relationship between the SAM molecular structure and the resulting performance of the perovskite-based devices. The best devices show efficiencies ranging from 18.9% to 17.5% under standard illumination conditions, which are very close to that of our benchmark EADR03, which has been recently commercialised. Our work aims to provide knowledge on the structure of the molecules versus device function relationship.
Recommended Literature
- [1] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [2] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†
- [3] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [4] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [5] Contents list
- [6] Front cover
- [7] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide
- [8] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [9] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [10] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties